Ether, bis(2-triethoxysilylethyl)

Description

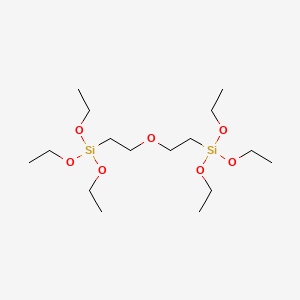

Ether, bis(2-triethoxysilylethyl) is a silicon-containing ether compound characterized by two triethoxysilylethyl groups linked via an oxygen atom. This derivative contains triethoxysilyl groups, which are pivotal in silane chemistry for cross-linking, adhesion promotion, and surface modification in polymers and composites. The compound’s molecular formula is approximately C₃₀H₅₀O₆SₓSi₂ (where x = 2–4), with a molecular weight range of 627–691 g/mol, a density of 1.10 g/mL, and a flash point of 55°C . Its reactivity stems from the ethoxysilyl groups, which hydrolyze in the presence of moisture to form silanol intermediates, enabling covalent bonding to substrates like glass or metals.

Properties

CAS No. |

60600-67-1 |

|---|---|

Molecular Formula |

C16H38O7Si2 |

Molecular Weight |

398.64 g/mol |

IUPAC Name |

triethoxy-[2-(2-triethoxysilylethoxy)ethyl]silane |

InChI |

InChI=1S/C16H38O7Si2/c1-7-18-24(19-8-2,20-9-3)15-13-17-14-16-25(21-10-4,22-11-5)23-12-6/h7-16H2,1-6H3 |

InChI Key |

FJRRFRBYBDMVPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCOCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ether, bis(2-triethoxysilylethyl) with structurally or functionally related compounds, including bis(2-ethylhexyl) ether, bis(2-methoxyethyl) ether (diglyme), bis(2-chloroethyl) ether, and nitroaromatic ethers.

Table 1. Comparative Properties of Ether, bis(2-triethoxysilylethyl) and Analogs

Functional Groups and Reactivity

- Triethoxysilyl Ethers: The ethoxysilyl groups in bis(2-triethoxysilylethyl) derivatives enable hydrolysis to silanols, facilitating covalent bonding to inorganic surfaces. This property is absent in non-silicon ethers like bis(2-ethylhexyl) ether or diglyme .

- Chloroethyl Ethers: The chlorine atoms in bis(2-chloroethyl) ether confer high reactivity in alkylation reactions but also extreme toxicity and carcinogenicity, limiting industrial use .

Physical and Chemical Properties

- Solubility and Boiling Points : Diglyme (bis(2-methoxyethyl) ether) has a high boiling point (162°C) and polarity, making it ideal for high-temperature reactions. In contrast, bis(2-triethoxysilylethyl) derivatives are less volatile (density 1.10 g/mL) and tailored for material science applications .

- Thermal Stability : Nitroaromatic ethers decompose explosively under heat or shock, whereas triethoxysilyl ethers are thermally stable up to their flash point (55°C) .

Q & A

Q. What are the key considerations for synthesizing bis(2-triethoxysilylethyl) ether in laboratory settings?

Synthesis requires careful control of reaction conditions. A typical approach involves nucleophilic substitution between triethoxysilane derivatives and ethylene oxide precursors under anhydrous conditions. Solvent choice (e.g., THF or toluene) and catalysts like Lewis acids (e.g., BF₃·Et₂O) are critical for yield optimization. Post-synthesis purification via fractional distillation or column chromatography is recommended to remove unreacted silanes and byproducts. Analytical validation using FT-IR (to confirm Si-O-C bonds at ~1,100 cm⁻¹) and ²⁹Si NMR (for silicon environment analysis) ensures product integrity .

Q. How can researchers characterize the purity and structural integrity of bis(2-triethoxysilylethyl) ether?

Combined chromatographic and spectroscopic methods are essential:

- Gas Chromatography-Mass Spectrometry (GC-MS): Resolve impurities and confirm molecular weight (e.g., using polar columns like Carbowax 20M-TPA, as in ).

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies ethoxy group protons (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for CH₂), while ²⁹Si NMR detects silicon environments (δ -40 to -60 ppm for triethoxysilyl groups).

- Elemental Analysis: Validate C, H, and Si content to confirm stoichiometry .

Q. What safety protocols are critical when handling bis(2-triethoxysilylethyl) ether derivatives?

- Controlled Environments: Use fume hoods and inert atmospheres to prevent hydrolysis or oxidation.

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and flame-resistant lab coats.

- Waste Management: Neutralize residues with aqueous bases (e.g., NaOH) before disposal to mitigate reactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bis(2-triethoxysilylethyl) ether in catalytic oxidation reactions?

Mechanistic insights are gained through:

- Isotopic Labeling: Track oxygen transfer using ¹⁸O-labeled ethers to identify active oxygen species.

- Kinetic Profiling: Monitor reaction rates under varying temperatures and concentrations to derive rate laws.

- Spectroscopic Techniques: In situ FT-IR or Raman spectroscopy detects intermediate species (e.g., peroxides or radicals) during oxidation .

Q. What experimental designs are optimal for assessing the toxicokinetics of bis(2-chloroethyl) ether analogs in mammalian models?

- Exposure Routes: Compare inhalation, oral, and dermal administration in rodents to evaluate absorption rates.

- Endpoint Selection: Measure biomarkers of exposure (e.g., urinary metabolites) and systemic effects (e.g., hepatic enzymes, histopathology).

- PBPK Modeling: Use physiologically based pharmacokinetic models to extrapolate dose-response relationships across species .

Q. How can researchers resolve discrepancies between in vivo and in vitro toxicological data for bis(2-chloroethyl) ether?

- Meta-Analysis: Apply inclusion criteria (Table B-1 in ) to filter studies by quality (e.g., sample size, control groups).

- Dose Normalization: Adjust for metabolic differences using allometric scaling (e.g., mg/kg body weight vs. cell culture concentrations).

- Statistical Reconciliation: Use hierarchical Bayesian models to account for inter-study variability .

Q. What methodologies enable the study of bis(2-triethoxysilylethyl) ether’s interactions with biomacromolecules?

- Fluorescence Quenching: Monitor binding affinity with proteins (e.g., serum albumin) via Stern-Volmer plots.

- Molecular Dynamics Simulations: Predict binding sites and conformational changes using software like GROMACS.

- X-ray Crystallography: Resolve 3D structures of ether-protein complexes to identify interaction motifs .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting carcinogenicity data for bis(2-chloroethyl) ether derivatives?

- Harmonic Mean TD₅₀ Calculation: Aggregate potency values from multiple studies to derive a standardized carcinogenic index ().

- Target-Site Specificity: Distinguish between organ-specific effects (e.g., liver vs. lung tumors) to contextualize species-specific responses.

- Weight-of-Evidence Approach: Prioritize studies with robust experimental designs (e.g., NTP guidelines) over smaller-scale assays .

Q. What statistical tools are effective for analyzing dose-response relationships in ether toxicity studies?

- Probit Analysis: Model mortality data to estimate LD₅₀ values.

- Benchmark Dose (BMD) Modeling: Identify threshold doses for non-cancer endpoints (e.g., neurotoxicity).

- Principal Component Analysis (PCA): Reduce dimensionality in multi-endpoint datasets to identify key toxicity drivers .

Methodological Resources

- Toxicological Screening: Follow ATSDR’s systematic review framework () for literature evaluation.

- Chromatographic Protocols: Use polar stationary phases (e.g., Carbowax 20M-TPA) and temperature ramps for optimal resolution .

- Mechanistic Proposals: Reference oxidation pathways (e.g., radical initiation steps in ) for reaction modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.